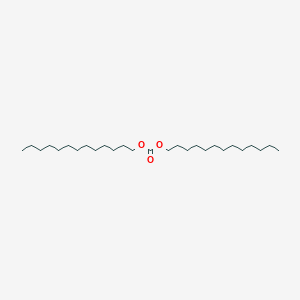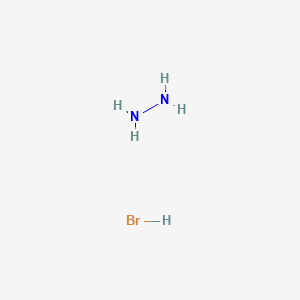![molecular formula C15H12Cl2N4 B077495 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile CAS No. 14185-99-0](/img/structure/B77495.png)
2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile, also known as DAE-1, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the family of ethene-1,1,2-tricarbonitriles, which are known for their ability to inhibit the growth of cancer cells. In
Mécanisme D'action
The mechanism of action of 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile is not fully understood. However, studies have suggested that 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair. By inhibiting this enzyme, 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile has been shown to have other biochemical and physiological effects. Studies have suggested that 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile can reduce inflammation, inhibit the growth of bacteria and fungi, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile in lab experiments is its ability to inhibit the growth of cancer cells without affecting normal cells. This makes it a promising candidate for cancer treatment. However, one limitation of using 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for research on 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile. One area of interest is the development of more efficient synthesis methods for 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile. Another area of interest is the investigation of the potential use of 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile and its potential side effects.
Méthodes De Synthèse
2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile can be synthesized using a multistep process that involves the reaction of 4-nitrobenzyl chloride with ethyl cyanoacetate, followed by the reduction of the resulting compound with lithium aluminum hydride. The final product is obtained by reacting the intermediate with 2-bromoethylamine hydrobromide and potassium carbonate.
Applications De Recherche Scientifique
2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile has been extensively studied for its potential use in cancer treatment. Studies have shown that 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile inhibits the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
14185-99-0 |
|---|---|
Formule moléculaire |
C15H12Cl2N4 |
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
2-[4-[bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C15H12Cl2N4/c16-5-7-21(8-6-17)14-3-1-12(2-4-14)15(11-20)13(9-18)10-19/h1-4H,5-8H2 |
Clé InChI |
XXGHHHAXTXPUFX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=C(C#N)C#N)C#N)N(CCCl)CCCl |
SMILES canonique |
C1=CC(=CC=C1C(=C(C#N)C#N)C#N)N(CCCl)CCCl |
Autres numéros CAS |
14185-99-0 |
Synonymes |
2-[4-[bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





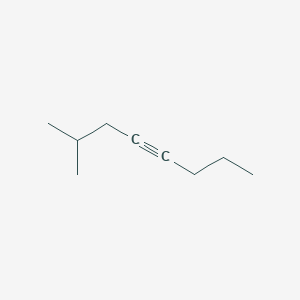

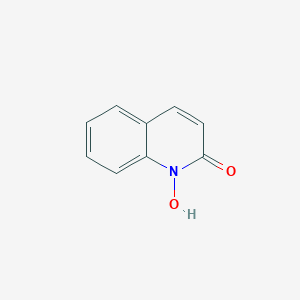

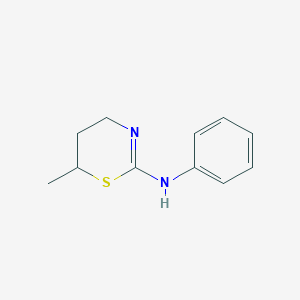
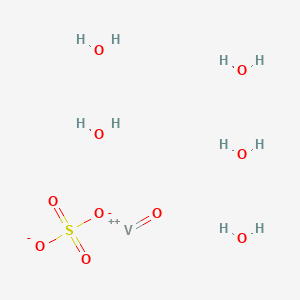
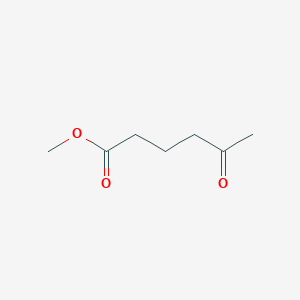
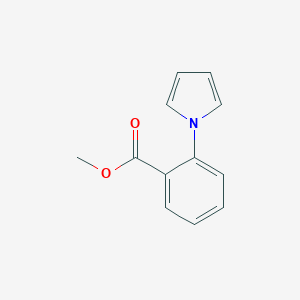
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)
